Fendiline, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

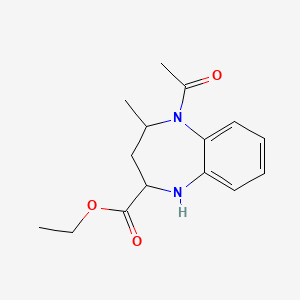

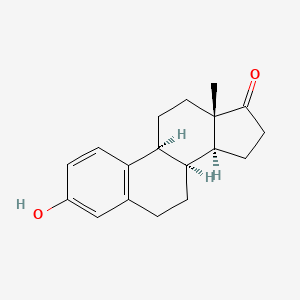

Fendiline, (S)- is a chiral compound known for its role as a coronary vasodilator. It is primarily used in the treatment of coronary heart diseases due to its ability to inhibit calcium function in muscle cells during excitation-contraction coupling . This compound has also been proposed as an antiarrhythmic and antianginal agent .

Méthodes De Préparation

The preparation of fendiline and its analogues involves the use of chiral stationary phases for liquid chromatographic resolution. One method includes the use of a chiral stationary phase based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The synthetic route involves the reductive amination of appropriate aryl alkyl ketones using sodium cyanoborohydride and ammonium acetate . Industrial production methods may include vacuum-drying and freeze-drying techniques to yield a powder of the active ingredient from a previously sterile-filtered solution .

Analyse Des Réactions Chimiques

Fendiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, trifluoroacetic acid, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the resolution of fendiline and its analogues on a chiral stationary phase results in the separation of enantiomers, which can exhibit different biological activities .

Applications De Recherche Scientifique

Fendiline has a wide range of scientific research applications. In chemistry, it is used for the resolution of chiral compounds . In biology and medicine, fendiline has been studied for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment . It has also been evaluated for its effects on the assembly and budding process of Ebola virus matrix protein . Additionally, fendiline is used in the study of lipid-targeting molecules and their impact on viral particle production .

Mécanisme D'action

Fendiline exerts its effects by inhibiting calcium function in muscle cells during excitation-contraction coupling . This inhibition leads to vasodilation, making it effective in the treatment of coronary heart diseases. Fendiline is non-selective and has been proposed as an antiarrhythmic and antianginal agent . The molecular targets and pathways involved include the reduction of phosphatidylserine levels, which can affect viral particle production .

Comparaison Avec Des Composés Similaires

Fendiline is unique in its ability to inhibit calcium function and act as a vasodilator. Similar compounds include other calcium-channel blockers used as vasodilators. fendiline’s chiral nature and the difference in biological activities between its enantiomers make it distinct . The ®-enantiomer of fendiline has been found to show a more potent vasodilatory effect than the (S)-enantiomer . Other similar compounds include analogues of fendiline that have been resolved on chiral stationary phases .

Propriétés

Numéro CAS |

108448-58-4 |

|---|---|

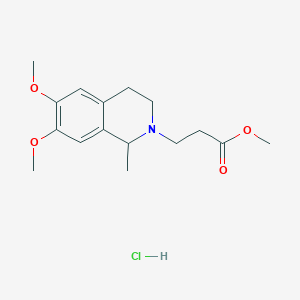

Formule moléculaire |

C23H25N |

Poids moléculaire |

315.5 g/mol |

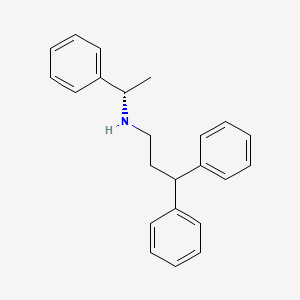

Nom IUPAC |

3,3-diphenyl-N-[(1S)-1-phenylethyl]propan-1-amine |

InChI |

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1 |

Clé InChI |

NMKSAYKQLCHXDK-IBGZPJMESA-N |

SMILES isomérique |

C[C@@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)